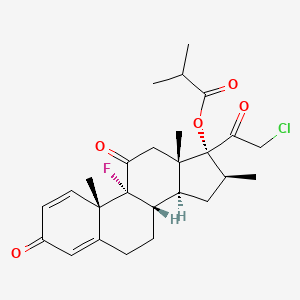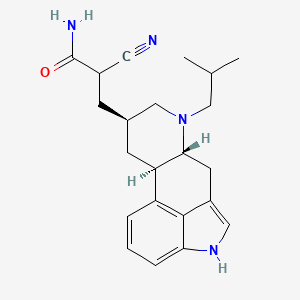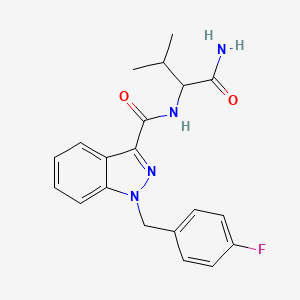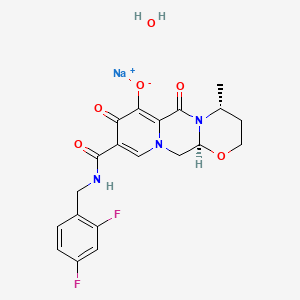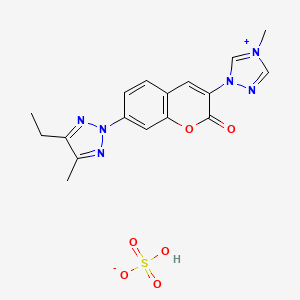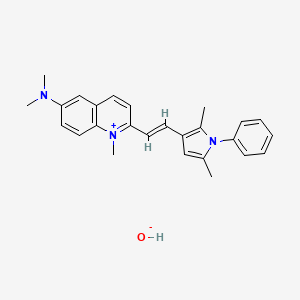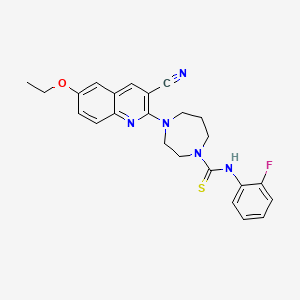![molecular formula C5H12LiN2O3PS2 B12768278 lithium;2-[(3-amino-3-sulfanylidenepropyl)amino]ethylsulfanyl-hydroxyphosphinate CAS No. 127914-09-4](/img/structure/B12768278.png)
lithium;2-[(3-amino-3-sulfanylidenepropyl)amino]ethylsulfanyl-hydroxyphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;2-[(3-amino-3-sulfanylidenepropyl)amino]ethylsulfanyl-hydroxyphosphinate is a complex organophosphorus compound It is characterized by the presence of lithium, sulfur, and phosphorus atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-[(3-amino-3-sulfanylidenepropyl)amino]ethylsulfanyl-hydroxyphosphinate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to yield the final product. Common reagents used in the synthesis include amino thiophenol derivatives and phosphinic acid. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Lithium;2-[(3-amino-3-sulfanylidenepropyl)amino]ethylsulfanyl-hydroxyphosphinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., alkyl halides). The reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .
Scientific Research Applications
Lithium;2-[(3-amino-3-sulfanylidenepropyl)amino]ethylsulfanyl-hydroxyphosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of lithium;2-[(3-amino-3-sulfanylidenepropyl)amino]ethylsulfanyl-hydroxyphosphinate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The pathways involved in these processes are complex and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other organophosphorus compounds with sulfur and amino groups, such as:
- Lithium bis(trifluoromethanesulfonyl)imide
- Lithium phosphinate derivatives
- Amino thiophenol derivatives
Uniqueness
Lithium;2-[(3-amino-3-sulfanylidenepropyl)amino]ethylsulfanyl-hydroxyphosphinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
127914-09-4 |
|---|---|
Molecular Formula |
C5H12LiN2O3PS2 |
Molecular Weight |
250.2 g/mol |
IUPAC Name |
lithium;2-[(3-amino-3-sulfanylidenepropyl)amino]ethylsulfanyl-hydroxyphosphinate |
InChI |
InChI=1S/C5H13N2O3PS2.Li/c6-5(12)1-2-7-3-4-13-11(8,9)10;/h7H,1-4H2,(H2,6,12)(H2,8,9,10);/q;+1/p-1 |
InChI Key |
HCWATVCESPCRJB-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C(CNCCSP(=O)(O)[O-])C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


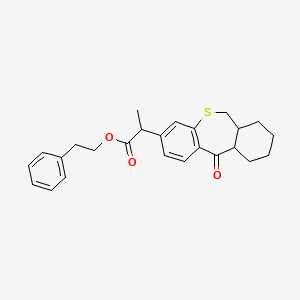
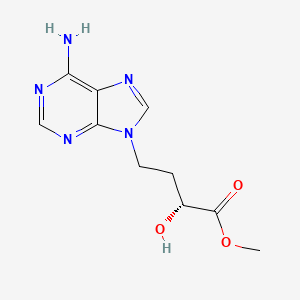
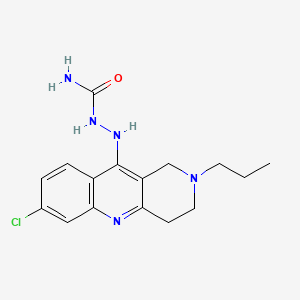
![zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride](/img/structure/B12768224.png)
![2-[(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[[(2R,3S,4R,5R,6S)-3-[3-[(2R,3S,4S,5R,6S)-2-[[(2S,3R,4S,5S,6R)-3,5-bis[2-(diethylamino)ethoxy]-6-[[(2S,3R,4R,5S,6R)-5-[2-(diethylamino)ethoxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-hydroxyoxan-2-yl]oxymethyl]-5-[2-(diethylamino)ethoxy]-4,6-dihydroxyoxan-3-yl]oxy-2-hydroxypropoxy]-4,5,6-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyethyl-[2-(diethylamino)ethyl]-diethylazanium;sulfate](/img/structure/B12768232.png)

